molecular formula C18H21NO2 B13998913 ethyl N-(2,2-diphenylpropyl)carbamate CAS No. 40691-65-4

ethyl N-(2,2-diphenylpropyl)carbamate

Cat. No.: B13998913
CAS No.: 40691-65-4
M. Wt: 283.4 g/mol
InChI Key: LPAUJIKDOCPKOE-UHFFFAOYSA-N
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Description

Ethyl N-(2,2-diphenylpropyl)carbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique structure, which includes an ethyl group, a carbamate group, and a 2,2-diphenylpropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2,2-diphenylpropyl)carbamate typically involves the reaction of 2,2-diphenylpropylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2,2-diphenylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl N-(2,2-diphenylpropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(2,2-diphenylpropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved include the disruption of enzyme function and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(2,2-diphenylpropyl)carbamate is unique due to its 2,2-diphenylpropyl group, which imparts distinct chemical and biological properties. This structural feature makes it more effective in certain applications compared to simpler carbamates .

Properties

CAS No.

40691-65-4

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

ethyl N-(2,2-diphenylpropyl)carbamate

InChI

InChI=1S/C18H21NO2/c1-3-21-17(20)19-14-18(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,3,14H2,1-2H3,(H,19,20)

InChI Key

LPAUJIKDOCPKOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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